2-(4-chlorophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Beschreibung
2-(4-chlorophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spirocyclic triazadiene derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:
- 2,5-Dimethoxybenzenesulfonyl group at position 8, introducing polar sulfonyl and methoxy substituents that influence solubility and hydrogen-bonding capacity.
- Ethylsulfanyl group at position 3, which may enhance metabolic stability compared to bulkier alkyl groups.
The compound’s molecular weight is approximately 508.05 g/mol (assuming similarity to ’s structurally analogous compound), with a logP value indicative of moderate lipophilicity.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)sulfonyl-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4S2/c1-4-32-22-21(16-5-7-17(24)8-6-16)25-23(26-22)11-13-27(14-12-23)33(28,29)20-15-18(30-2)9-10-19(20)31-3/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYPUUMJMGIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N=C1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-chlorophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene (CAS Number: 894927-48-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Molecular Formula
- C : 23
- H : 26
- Cl : 1
- N : 3
- O : 4
- S : 2
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the sulfonyl group , along with the triazaspiro structure , suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds. For example, sulfonamide derivatives have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's structure may enhance its efficacy due to the electron-withdrawing effects of the chlorophenyl and methoxy groups, which can influence binding affinity to bacterial enzymes.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, some sulfonamide derivatives have shown strong inhibition against acetylcholinesterase (AChE) and urease enzymes. The potential for this compound to act as an AChE inhibitor could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
- Antibacterial Activity : A study on sulfonamide derivatives revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 1.13 µM to 6.28 µM for different derivatives . This suggests that our compound could exhibit similar or enhanced activity due to its unique structure.
- Enzyme Inhibition Assays : The AChE inhibitory activity was assessed using a standard method involving spectrophotometric measurement at 405 nm. Compounds with similar functional groups typically show promising results in these assays, indicating that our compound might also inhibit AChE effectively .
Comparative Activity Table
| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (%) |
|---|---|---|
| 2-(4-chlorophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene | TBD | TBD |
| Sulfonamide Derivative A | 2.14 | 85 |
| Sulfonamide Derivative B | 0.63 | 90 |
Note: TBD indicates that data is yet to be determined for the specific compound under discussion.
Vergleich Mit ähnlichen Verbindungen
Analysis:
- Substituent Positional Effects : The 2,5-dimethoxybenzenesulfonyl group in the target compound (vs. 3,4-dimethoxy in ) alters electronic distribution and steric accessibility. The 2,5-substitution may reduce hydrogen-bonding capacity compared to the 3,4-isomer but improve membrane permeability .
- Metabolic Stability : The ethylsulfanyl group (common in all analogs) balances lipophilicity and metabolic resistance, whereas acetamide in increases solubility but may introduce susceptibility to hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
